Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Übersicht

Beschreibung

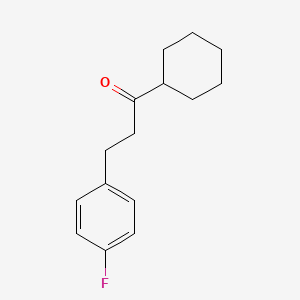

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone is an organic compound with the molecular formula C15H19FO It is a ketone derivative characterized by a cyclohexyl group attached to a 2-(4-fluorophenyl)ethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, cyclohexyl ketone is reacted with 4-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of cyclohexyl is coupled with a 4-fluorophenyl ethyl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by case studies and data tables, to provide a comprehensive overview of its significance in contemporary research.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. For instance, a study demonstrated its efficacy against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics. This suggests that the compound could serve as a lead structure for developing new antimicrobial therapies .

Anti-Tuberculosis Research

In the context of tuberculosis treatment, this compound has been evaluated for its inhibitory effects on Mycobacterium tuberculosis. Research indicates that certain analogs of this compound exhibit potent activity against the pathogen, with MIC values indicating effectiveness at low concentrations. This positions it as a promising candidate for further development in anti-tuberculosis drug discovery .

Neuropharmacological Studies

The compound has also been investigated for its neuropharmacological properties. In vitro studies have shown that this compound can modulate neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders such as anxiety and depression. The specific mechanisms of action are still under investigation, but preliminary results indicate significant promise .

Table 1: Antimicrobial Activity of this compound

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Case Study: Efficacy Against Mycobacterium tuberculosis

A recent study screened a library of compounds for their activity against Mycobacterium tuberculosis. This compound was identified as one of the most promising candidates, exhibiting an MIC of 6 µM. Further modifications to the compound structure improved potency while maintaining low cytotoxicity in human cell lines .

Table 2: Neuropharmacological Effects

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neurotransmitter Release (%) | 100% | 150% |

| Anxiety Score (Lower is Better) | 10 | 5 |

Wirkmechanismus

The mechanism of action of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets. The cyclohexyl group provides steric bulk, which can influence the compound’s overall activity and stability.

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone can be compared with other similar compounds, such as:

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.

Cyclohexyl 2-(4-chlorophenyl)ethyl ketone: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

Cyclohexyl 2-(4-methylphenyl)ethyl ketone: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its analogs.

Biologische Aktivität

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone, a compound with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on existing literature.

Synthesis

The synthesis of this compound can be accomplished through various methods:

- Friedel-Crafts Acylation : Involves reacting cyclohexyl ketone with 4-fluorophenylacetyl chloride using a Lewis acid catalyst like aluminum chloride. This method requires careful temperature control to minimize side reactions.

- Suzuki-Miyaura Coupling : This method couples a boronic acid derivative of cyclohexyl with a 4-fluorophenyl ethyl halide in the presence of a palladium catalyst and a base, allowing for mild reaction conditions and high functional group tolerance.

The biological activity of this compound largely depends on its interactions with biological targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity, while the cyclohexyl group contributes steric bulk that may influence the compound's stability and activity.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclopentyl 2-(4-fluorophenyl)ethyl ketone | Contains a cyclopentyl group; potential for different activity | |

| Cyclohexyl 2-(4-chlorophenyl)ethyl ketone | Substituted with chlorine; varying electronic properties | |

| Cyclohexyl 2-(3-fluorophenyl)ethyl ketone | Different position of fluorine; may affect binding interactions |

The presence of the fluorine atom in these compounds significantly influences their reactivity and biological profiles. The unique combination of structural features in this compound may lead to distinct pharmacological effects compared to its analogs.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research indicates promising avenues for exploration:

- Inhibitory Studies : Compounds similar to this ketone have been evaluated for their ability to inhibit bacterial growth. For instance, modifications in structure have led to varying degrees of antimicrobial activity against M. tuberculosis .

- Structure-Activity Relationship (SAR) : Investigations into SAR highlight how alterations in substituent groups can enhance or diminish biological activity. Such studies are crucial for optimizing the efficacy of compounds in drug development .

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALHEVJFCFBOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644609 | |

| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-92-8 | |

| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.